2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid
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Overview
Description
2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 2-fluoro-4-methoxybenzoyl group and an acetic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the 2-Fluoro-4-methoxybenzoyl Group: This step involves the acylation of the piperidine ring using 2-fluoro-4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]butyric acid: Contains a butyric acid group instead of acetic acid.
Uniqueness
2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(2-fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-21-11-5-6-12(13(16)9-11)15(20)17-7-3-2-4-10(17)8-14(18)19/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBFUALEKIFFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCC2CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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